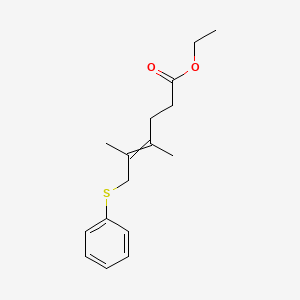
(5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone: is an organic compound with the molecular formula C₁₇H₁₇ClO₂ and a molecular weight of 288.769 g/mol This compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a chlorophenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-tert-butyl-2-hydroxybenzaldehyde and 4-chlorobenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine or triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production often emphasizes efficiency, scalability, and safety.
Chemical Reactions Analysis
Types of Reactions
(5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
(5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The tert-butyl and chlorophenyl groups contribute to its stability and lipophilicity, influencing its behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
- (5-Tert-butyl-2-hydroxyphenyl)(4-fluorophenyl)methanone
- (5-Tert-butyl-2-hydroxyphenyl)(4-bromophenyl)methanone
- (5-Tert-butyl-2-hydroxyphenyl)(4-iodophenyl)methanone
Uniqueness
Compared to similar compounds, (5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone is unique due to the presence of the chlorine atom, which imparts distinct chemical properties. The chlorine atom’s electronegativity and size influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
72083-19-3 |
|---|---|
Molecular Formula |
C17H17ClO2 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
(5-tert-butyl-2-hydroxyphenyl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C17H17ClO2/c1-17(2,3)12-6-9-15(19)14(10-12)16(20)11-4-7-13(18)8-5-11/h4-10,19H,1-3H3 |
InChI Key |
HMWLCGKWJDGQSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


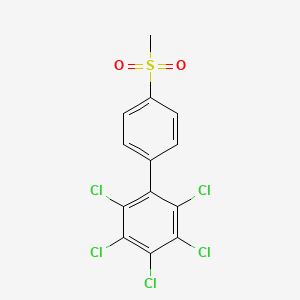
![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)

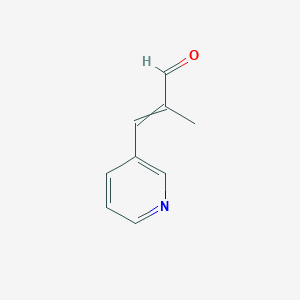

![1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one](/img/structure/B14474732.png)
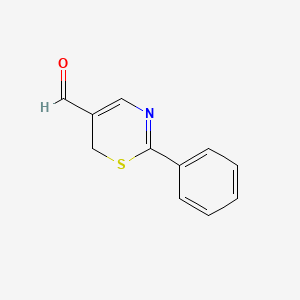
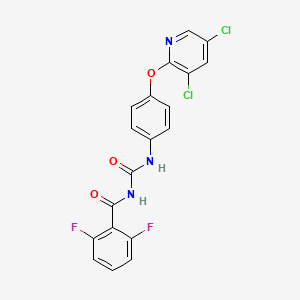
![4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine](/img/structure/B14474753.png)

![Tetrakis[(acetyloxy)methyl]phosphanium chloride](/img/structure/B14474771.png)


